molecular formula C5H9ClO3 B3392418 3-(2-Chloroethoxy)propanoic acid CAS No. 56638-07-4

3-(2-Chloroethoxy)propanoic acid

Cat. No. B3392418
Key on ui cas rn: 56638-07-4
M. Wt: 152.57 g/mol
InChI Key: WVDOQTVCVIQGQO-UHFFFAOYSA-N
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Patent
US07947700B2

Procedure details

2.00 g (11.1 mmol) ethyl 3-(2-chloro-ethoxy)-propionate are suspended in 8 ml of ethanol and 4.96 ml (16.6 mmol) of 8% lithium hydroxide solution are added. The mixture is stirred for 4 hours at ambient temperature, then evaporated down i. vac., acidified with 2-molar hydrochloric acid, combined with diethyl ether and dried over sodium sulphate. Then it is filtered off and evaporated down i. vac.
Name
ethyl 3-(2-chloro-ethoxy)-propionate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.96 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][O:4][CH2:5][CH2:6][C:7]([O:9]CC)=[O:8].[OH-].[Li+]>C(O)C>[Cl:1][CH2:2][CH2:3][O:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
ethyl 3-(2-chloro-ethoxy)-propionate
Quantity
2 g
Type
reactant
Smiles
ClCCOCCC(=O)OCC
Step Two
Name
Quantity
4.96 mL
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 4 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated down i
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
Then it is filtered off
CUSTOM
Type
CUSTOM
Details
evaporated down i

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClCCOCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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